methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
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Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structural formula, and possibly its physical appearance. It may also include details about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
This compound has been utilized as a reagent in the synthesis of various heterocyclic systems. It is instrumental in the preparation of compounds like 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, and 5H-thiazolo[3,2-a]pyrimidin-5-ones. These syntheses often involve catalytical transfer hydrogenation, demonstrating selective reactivity and high yields (Toplak et al., 1999).
A related compound, Methyl 2-benzoylamino-3-dimethylaminopropenoate, has been introduced as a new reagent for preparing derivatives of heterocyclic systems such as pyrido[1,2-a]pyrimidines, showcasing its utility in organic synthesis (Stanovnik et al., 1990).
Biological Applications
Novel series of pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This highlights its relevance in medicinal chemistry and drug discovery (Rahmouni et al., 2016).
The compound's derivatives have also been explored for their insecticidal and antibacterial potential. These derivatives, such as pyrazol-3-yl amines, have been synthesized and evaluated against various microorganisms, showing the compound's applicability in the development of new antimicrobial agents (Deohate & Palaspagar, 2020).
Pharmaceutical and Medicinal Chemistry
Compounds structurally similar to Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate have been synthesized and studied for their antitumor properties. These studies contribute to the understanding of the structure-activity relationships in medicinal chemistry (Taylor & Patel, 1992).
Another aspect of research involves examining the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These studies showcase the diversity of potential applications of this compound in pharmaceutical research (Abunada et al., 2008).
Safety And Hazards
This would involve identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental hazards.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
properties
CAS RN |
1357815-72-5 |
---|---|
Product Name |
methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate |
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.532 |
IUPAC Name |
methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32) |
InChI Key |
RCEAQEKFJZLILY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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